2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol
Description
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol is a piperidine derivative characterized by a six-membered piperidine ring substituted at position 1 with an ethylsulfonyl group (-SO₂C₂H₅) and at position 2 with a hydroxymethyl (-CH₂OH) group. The ethylsulfonyl moiety introduces strong electron-withdrawing properties, which may enhance solubility in polar solvents and influence receptor binding in pharmacological contexts. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as central nervous system (CNS) agents or enzyme modulators.
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(1-ethylsulfonylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C9H19NO3S/c1-2-14(12,13)10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3 |
InChI Key |
ABDNXKMMHKZNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. This can affect the compound’s binding affinity to various enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Ethylsulfonyl vs. Phenylmethyl (): The ethylsulfonyl group in the target compound is highly polar, likely improving aqueous solubility compared to the hydrophobic phenylmethyl substituent in 2-Piperidineethanol,1-(phenylmethyl)-. This difference may also reduce membrane permeability but enhance interactions with polar biological targets.
- Ethanol vs.
Positional Isomerism ()
The ethanol group in 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol is located at position 4 of the piperidine ring, whereas the target compound’s ethanol group is at position 2. This positional difference could alter conformational flexibility and steric interactions in receptor binding.
Toxicity Trends
- Acute Toxicity: 2-Piperidineethanol,1-(phenylmethyl)- exhibits acute oral toxicity (Category 4) and skin irritation , which may correlate with its phenylmethyl substituent’s lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
